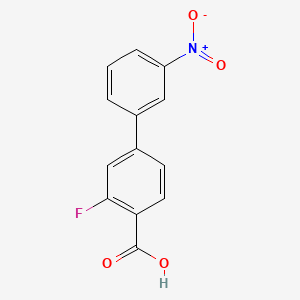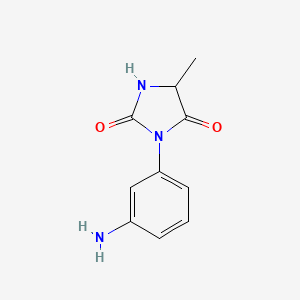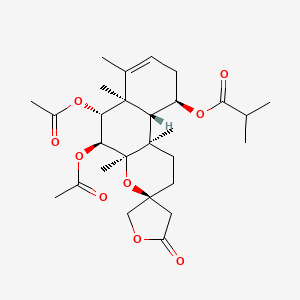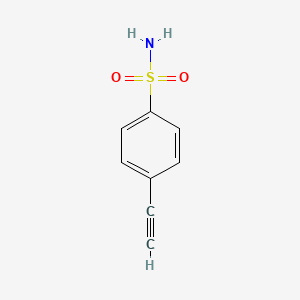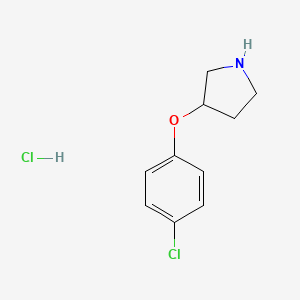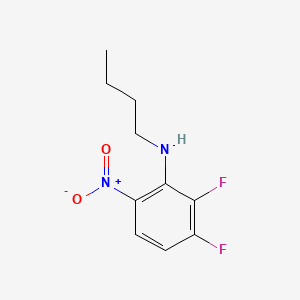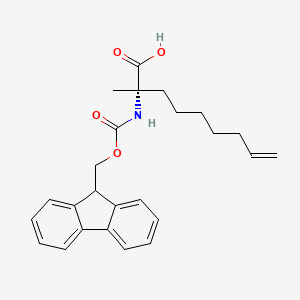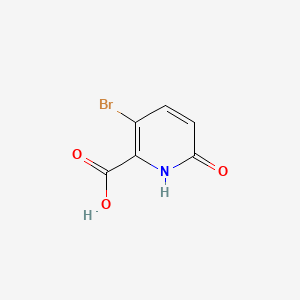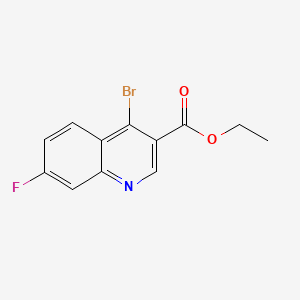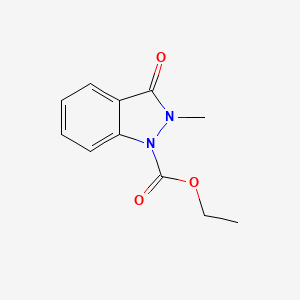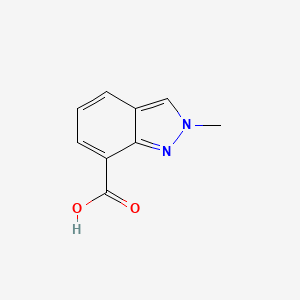
2-Methyl-2H-indazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-2H-indazole-7-carboxylic acid” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of a fusion of benzene and pyrazole . The specific compound “2-Methyl-2H-indazole-7-carboxylic acid” is a solid substance with the empirical formula C10H10N2O2 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2H-indazole-7-carboxylic acid” can be represented by the SMILES string COC(=O)c1cccc2cn(C)nc12 . This indicates the presence of a carboxylic acid group attached to the 7-position of the 2-methyl-2H-indazole core .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-2H-indazole-7-carboxylic acid” are not detailed in the sources retrieved, indazole derivatives in general have been known to undergo various chemical reactions. For instance, C–H functionalization of 2H-indazoles has been recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
Scientific Research Applications
Therapeutic Applications of Indazole Derivatives
Indazole derivatives, including 2-Methyl-2H-indazole-7-carboxylic acid, are nitrogen-containing heterocycles that have shown a wide range of biological activities. This interest has led to the development of novel indazole-based therapeutic agents. Their diverse applications in pharmacology include promising anticancer and anti-inflammatory activities. Indazoles have also been explored for disorders involving protein kinases and neurodegeneration, showcasing their potential in creating new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Lonidamine and Indazole Derivatives in Cancer Treatment
Lonidamine, a derivative of indazole-3-carboxylic acid, illustrates the therapeutic potential of indazole compounds in oncology. It interferes with the energy metabolism of cancer cells, showing efficacy in enhancing the cytotoxic effects of anthracyclines and cisplatin. The combination of lonidamine with standard chemotherapy has been extensively investigated for solid tumors treatment, highlighting the role of indazole derivatives in modulating standard antineoplastic agents' activity and enhancing radiotherapy's palliative effects (Di Cosimo et al., 2003).
Indazoles in Organic Synthesis and Catalysis
Indazole derivatives are pivotal in organic chemistry, contributing to the development of novel synthetic protocols. Their utility in creating complex molecular architectures through C–H activation/annulation sequences is noteworthy. Transition-metal-catalyzed reactions involving indazoles facilitate the one-step construction of functionalized indazole derivatives, underscoring their significance in medicinal chemistry for generating compounds with enhanced therapeutic properties (Shiri, Roosta, Dehaen, & Amani, 2022).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including 2-Methyl-2H-indazole-7-carboxylic acid, extends to their role in biocatalyst inhibition. Understanding how these compounds affect microbes like Escherichia coli and Saccharomyces cerevisiae has implications for biotechnological applications, particularly in producing biorenewable chemicals. Insights into their inhibitory mechanisms can inform the engineering of more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Future Directions
Indazole-containing derivatives, including “2-Methyl-2H-indazole-7-carboxylic acid”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel synthesis methods for these compounds and exploring their potential applications in treating various diseases .
Mechanism of Action
Target of Action
2-Methyl-2H-indazole-7-carboxylic acid belongs to the class of 2H-indazoles, which are important nitrogen-containing heterocyclic compounds . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . .
Mode of Action
Indazoles in general have been found to exhibit a wide variety of biological properties .
Biochemical Pathways
Indazoles have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
properties
IUPAC Name |
2-methylindazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-6-3-2-4-7(9(12)13)8(6)10-11/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBWGCUXSPBILS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719872 |
Source


|
| Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-indazole-7-carboxylic acid | |
CAS RN |
1234615-75-8 |
Source


|
| Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50719872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

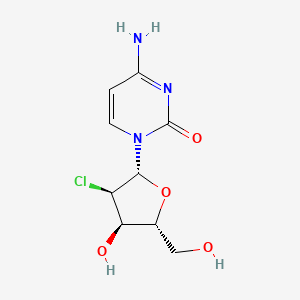
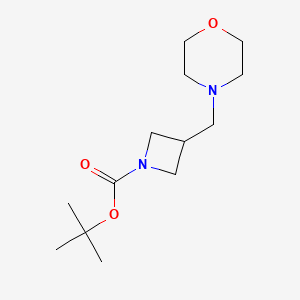
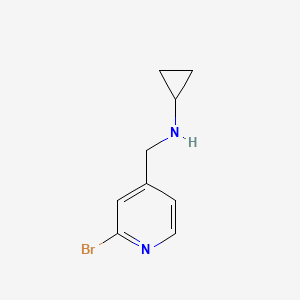
![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)
